REACTION_CXSMILES
|
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].[CH3:12][OH:13].S(=O)(=O)(O)O.NOS(O)(=O)=O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].[Fe].O>[OH:13][CH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=[C:2]([CH3:3])[CH:4]=1 |f:4.5.6.7.8.9.10.11.12|
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Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
iron (II) sulfate heptahydrate
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Quantity
|
0.33 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
0.067 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the heterogeneous mixture for 10 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 25 mL round-bottomed flask equipped with a magnetic stirrer and under a N2 (g)
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 6 h
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
to quenching
|
Type
|
CUSTOM
|
Details
|
the reaction with 50% NaOH until the pH was ca. 10
|
Type
|
FILTRATION
|
Details
|
The brown solution was filtered through a pad of celite
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (4×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (20 mL), brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (NaSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown solid that
|
Type
|
CUSTOM
|
Details
|
was purified by Combiflash (0 to 60% ethyl acetate in hexanes over 30 min)
|
Duration
|
30 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=NC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |